

# A Comparative Analysis of the Toxicological Profiles of Aflatoxin G1 and Aflatoxin G2

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Aflatoxin G1 (AFG1) and Aflatoxin G2 (AFG2) are mycotoxins produced by certain species of Aspergillus fungi, primarily Aspergillus parasiticus. Both are known contaminants of various agricultural commodities, including peanuts, corn, and cottonseed, posing a significant threat to human and animal health. While structurally similar, their toxicological potencies differ, with Aflatoxin G1 generally exhibiting greater toxicity than Aflatoxin G2.

This guide provides a comprehensive comparison of the toxicity of Aflatoxin G1 and Aflatoxin G2, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in mycotoxin research and food safety.

# **Quantitative Toxicity Data**

The acute toxicity of aflatoxins is often expressed as the median lethal dose (LD50), the dose required to kill 50% of a tested population. The available data consistently indicate that Aflatoxin G1 is more acutely toxic than Aflatoxin G2.



Parameter	Aflatoxin G1	Aflatoxin G2	Animal Model	Route of Administration
LD50	2.0-4.0 mg/kg	172.5 μ g/duckling	Male Rats	Intraperitoneal
LD50	1.18 mg/kg	2.45 mg/kg	Ducklings	Oral
Toxicity Order	More Toxic	Less Toxic	Human Liver Cells (in vitro)	-

Note: Direct comparative IC50 values for Aflatoxin G1 and G2 in the same human cell lines under identical experimental conditions are not readily available in the reviewed literature. The general order of toxicity has been established as B1 > G1 > G2 > B2.[1]

### **Mechanism of Action and Cellular Effects**

The toxicity of both Aflatoxin G1 and G2 is primarily attributed to their ability to form adducts with DNA, RNA, and proteins, thereby disrupting normal cellular processes.

Aflatoxin G1, like the highly potent Aflatoxin B1, is metabolized by cytochrome P450 enzymes in the liver to a reactive epoxide intermediate. This epoxide can covalently bind to the N7 position of guanine residues in DNA, forming DNA adducts.[2] These adducts can lead to mutations, chromosomal aberrations, and inhibition of DNA replication and transcription, ultimately contributing to the carcinogenic and toxic effects of the mycotoxin.[2] The presence of a terminal double bond in the furan ring of Aflatoxin G1 is crucial for its activation to the reactive epoxide and is a key determinant of its higher toxicity compared to Aflatoxin G2, which lacks this double bond.

Aflatoxin G2 is the saturated derivative of Aflatoxin G1 and is generally considered to be less toxic.[1] Its reduced toxicity is attributed to the absence of the terminal double bond in the furan ring, which makes it less susceptible to metabolic activation to a reactive epoxide.

Consequently, Aflatoxin G2 has a lower capacity to form DNA adducts compared to Aflatoxin G1.[3] While less potent, Aflatoxin G2 can still exert toxic effects, including the inhibition of protein and nucleic acid synthesis.[4]

The primary mechanism of action for both aflatoxins involves the following steps:







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